molecular formula C15H20N2O B12731561 3-Methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one CAS No. 258849-83-1

3-Methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Cat. No.: B12731561
CAS No.: 258849-83-1
M. Wt: 244.33 g/mol
InChI Key: UQQZLICQYDBFRY-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: This involves the cyclization of an appropriate precursor, such as an ortho-diamine and a ketone, under acidic or basic conditions.

    Introduction of the Methyl and Butenyl Groups: This step involves the alkylation of the benzodiazepine core with 3-methyl-2-butenyl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine core, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact molecular pathways involved are still under investigation, but it is known to modulate the activity of neurotransmitters and ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its strong anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

3-Methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These modifications can affect its binding affinity, metabolic stability, and overall efficacy in therapeutic applications.

Properties

CAS No.

258849-83-1

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

3-methyl-4-(3-methylbut-2-enyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H20N2O/c1-11(2)8-9-17-10-13-6-4-5-7-14(13)16-15(18)12(17)3/h4-8,12H,9-10H2,1-3H3,(H,16,18)

InChI Key

UQQZLICQYDBFRY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2CN1CC=C(C)C

Origin of Product

United States

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